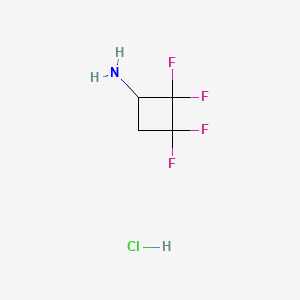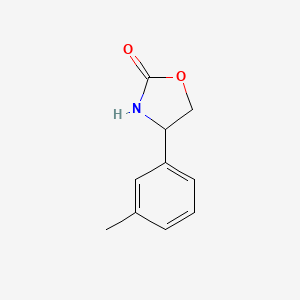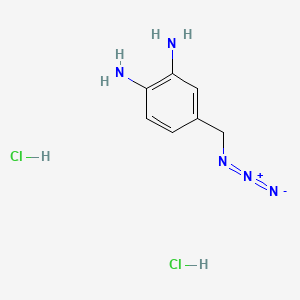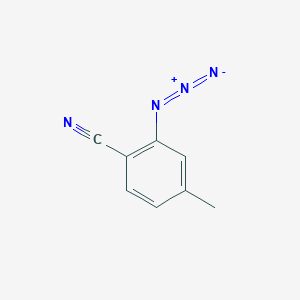
2,2,3,3-Tetrafluorocyclobutan-1-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetrafluorocyclobutan-1-aminehydrochloride is a chemical compound with the molecular formula C4H6ClF4N. It is a derivative of cyclobutane, where four hydrogen atoms are replaced by fluorine atoms, and an amine group is attached to the cyclobutane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluorocyclobutan-1-aminehydrochloride typically involves the fluorination of cyclobutanone followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
化学反应分析
Types of Reactions
2,2,3,3-Tetrafluorocyclobutan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce hydroxylamines. Substitution reactions can result in various halogenated derivatives .
科学研究应用
2,2,3,3-Tetrafluorocyclobutan-1-aminehydrochloride has
属性
分子式 |
C4H6ClF4N |
|---|---|
分子量 |
179.54 g/mol |
IUPAC 名称 |
2,2,3,3-tetrafluorocyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H5F4N.ClH/c5-3(6)1-2(9)4(3,7)8;/h2H,1,9H2;1H |
InChI 键 |
HCTFMGVKYVESST-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C1(F)F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)





